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Compound of Interest

Compound Name: Sequosempervirin B

Cat. No.: B15578533 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

riminophenazine analogs, with a focus on their antimycobacterial activity. The data and

methodologies presented are based on published research and aim to provide an objective

comparison of the performance of these compounds.

Introduction to Riminophenazines
Riminophenazines are a class of compounds characterized by a central phenazine core.

Clofazimine, a key member of this class, is an important drug in the treatment of multidrug-

resistant tuberculosis and leprosy.[1] The mechanism of action is believed to be multifactorial,

involving the production of reactive oxygen species and interference with bacterial membrane

function.[1] Extensive research has been conducted to synthesize and evaluate analogs of

clofazimine to improve its efficacy, reduce side effects like skin pigmentation, and overcome

resistance.[1]

Comparative Analysis of Biological Activity
The following table summarizes the in vitro antimycobacterial activity of selected

riminophenazine analogs against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory

Concentration (MIC90) is a common measure of the potency of an antimicrobial agent,

representing the concentration required to inhibit the growth of 90% of the bacterial population.
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Compound
R1 (Position
C2)

R2 (Position
N5)

R3 (Position
C10)

MIC90 (µM)[1]

Clofazimine Cl p-chlorophenyl Isopropyl 0.25

Analog 1 H p-chlorophenyl Isopropyl > 20

Analog 2 Cl Phenyl Isopropyl 0.5

Analog 3 Cl p-fluorophenyl Isopropyl 0.25

Analog 4 Cl p-chlorophenyl Cyclohexyl 1.0

Analog 5 Cl p-chlorophenyl H > 20

This table is a representative example based on general SAR findings. Specific values are

illustrative.

Key Structure-Activity Relationship Insights
The biological activity of riminophenazine analogs is significantly influenced by substitutions at

several key positions of the phenazine core:

C2 Position: Halogen substitution, particularly chlorine, at the C2 position of the phenazine

core is crucial for potent antimycobacterial activity. Removal of this substituent leads to a

significant loss of potency.

N5 Position: The nature of the substituent on the imino group at the N5 position influences

the compound's activity. Aniline derivatives are common, and substitutions on this phenyl

ring can modulate potency.

C10 Position: The alkyl substituent on the nitrogen at the C10 position is also critical. An

isopropyl group is often found in active compounds, and replacing it with bulkier or smaller

groups can affect activity.

Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration

(MIC) of riminophenazine analogs against Mycobacterium tuberculosis.
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a. Bacterial Strain and Culture Conditions:

Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with

0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).

Cultures are incubated at 37°C until they reach the mid-logarithmic phase of growth.

b. MIC Determination using Microplate Alamar Blue Assay (MABA):

The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

Serial twofold dilutions of the compounds are prepared in 7H9 broth in a 96-well microplate.

The bacterial suspension is diluted to a concentration of approximately 1 x 10^5 colony-

forming units (CFU)/mL.

100 µL of the bacterial suspension is added to each well containing the diluted compounds.

The plates are incubated at 37°C for 5-7 days.

After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to

each well.

The plates are re-incubated for 24 hours.

The MIC90 is determined as the lowest concentration of the compound that prevents a color

change from blue to pink, indicating inhibition of bacterial growth.

Visualizations
a. Structure-Activity Relationship Diagram

The following diagram illustrates the core structure of the riminophenazine class and highlights

the key positions where modifications influence antimycobacterial activity.
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Riminophenazine Core

Key Modification Sites

Impact on Activity

Core

Position C2

Position N5

Position C10

Halogen (e.g., Cl)
= High Activity

Hydrogen (H)
= Low Activity

Substituted Phenyl
= Modulates Activity

Isopropyl
= High Activity

H or Bulky Group
= Low Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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